[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
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Overview
Description
[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the thiazolo[5,4-E]pyridine moiety, and finally, the attachment of the isopropyl and methoxybenzodioxol groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitrile group can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of the targets, leading to the observed biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-4-methoxy-1,4-cyclohexadiene
- 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- 7-[(1R,3S)-3-[(1S)-1-Hydroxypropyl]-1-(methoxymethoxy)-3-methyl-4-pentenyl]-6,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
Uniqueness
What sets [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide apart from similar compounds is its unique combination of functional groups and structural motifs. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N5O4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[8-(7-methoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile |
InChI |
InChI=1S/C20H17N5O4S/c1-10(2)25-18-12(8-22-25)15(17-19(23-18)24(5-4-21)20(26)30-17)11-6-13(27-3)16-14(7-11)28-9-29-16/h6-8,10H,5,9H2,1-3H3 |
InChI Key |
GPTHIQKGIYNJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3CC#N |
Origin of Product |
United States |
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